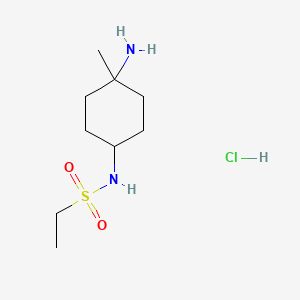
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-(Hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans (HCHC) is an organic compound that is used in various scientific research applications. HCHC is a cyclohexane derivative of hydrazinecarbonyl, which is an organic compound containing a hydrazine group and a carbonyl group. HCHC has a wide range of uses in laboratory experiments, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is widely used in scientific research applications, particularly in biochemical and physiological studies. It has been used in studies of enzyme kinetics, protein-ligand binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the structure and function of cellular membranes. In addition, this compound has been used to study the effects of drugs on cells and tissues, and to study the mechanism of action of drugs.
Wirkmechanismus
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is a small molecule that is able to bind to proteins and other macromolecules. It is able to bind to the active sites of enzymes, and to the binding sites of proteins and other macromolecules. This binding can modulate the activity of enzymes and proteins, and can also affect the structure and function of cellular membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, and to inhibit the binding of proteins and other macromolecules. It has also been shown to affect the structure and function of cellular membranes, and to affect the transport of molecules across the membrane. In addition, this compound has been shown to affect the metabolism of cells and tissues, and to affect the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it has a high binding affinity for proteins and other macromolecules, and is able to modulate the activity of enzymes and proteins. However, this compound also has some limitations. It is a small molecule, and therefore may not be able to bind to large proteins or macromolecules. In addition, it may not be able to penetrate the cell membrane, and therefore may not be able to affect the metabolism of cells and tissues.
Zukünftige Richtungen
There are several possible future directions for research involving (1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans. One possible direction is to study the effects of this compound on the structure and function of cellular membranes. Another possible direction is to study the effects of this compound on the expression of genes. In addition, further research could be done to study the effects of this compound on the metabolism of cells and tissues. Finally, further research could be done to develop new methods for synthesizing this compound, or to develop new uses for this compound in laboratory experiments.
Synthesemethoden
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans can be synthesized by a reaction between hydrazine and cyclohexanecarboxylic acid. This reaction is carried out in an aqueous solution of hydrochloric acid, and is catalyzed by potassium hydroxide. The reaction yields the desired product, this compound, in a high yield. The reaction can be summarized as follows:
Cyclohexanecarboxylic acid + Hydrazine + HCl + KOH → this compound + H2O
Eigenschaften
IUPAC Name |
4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXYDQAXRPTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)

![tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, Mixture of diastereomers](/img/structure/B6608367.png)

![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)


![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)


